molecular formula C18H28N2O B2584215 N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide CAS No. 946210-16-8

N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide

Cat. No.: B2584215
CAS No.: 946210-16-8
M. Wt: 288.435
InChI Key: QDNKHHCXLWPSSR-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a piperidine scaffold substituted with an isopropyl group and connected to a 3,5-dimethylbenzamide moiety through a methylene linker. Its structural characteristics, particularly the piperidine component, are frequently explored in drug discovery for their potential to interact with various biological targets. Compounds with similar structural frameworks have been investigated in published patent literature for diverse therapeutic applications, including as potential apoptosis-inducing agents for the treatment of cancer and immune disorders . The molecular architecture of this compound suggests potential utility as a chemical probe for studying protein-small molecule interactions, particularly given that piperidine-containing compounds are well-represented in databases of protein-binding small molecules . As a screening compound, it may serve as a valuable tool for target identification and validation studies in oncology, immunology, and neuroscience research. Researchers can utilize this high-purity compound for hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and mechanistic studies of biological pathways. This product is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult safety data sheets and implement appropriate handling procedures for laboratory chemicals.

Properties

IUPAC Name

3,5-dimethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-13(2)20-7-5-16(6-8-20)12-19-18(21)17-10-14(3)9-15(4)11-17/h9-11,13,16H,5-8,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNKHHCXLWPSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 4-piperidone, is reacted with isopropylamine under reductive amination conditions to form 1-isopropylpiperidine.

    Benzoylation: The 1-isopropylpiperidine is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzamides with various functional groups replacing the original substituents.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Key analogs from the evidence share the 3,5-dimethylbenzamide backbone but differ in substituents on the piperidine or adjacent groups. These modifications influence HDAC inhibition potency, selectivity, and pharmacokinetics:

Table 1: Structural and Pharmacological Comparison
Compound Name (Reference) Substituents on Piperidine/Benzamide Yield (%) Melting Point (°C) Purity (%) Key Pharmacological Notes
N-((1-Isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide (Hypothetical) Isopropyl (piperidine), methyl (benzamide) N/A N/A N/A Expected HDAC6/8 selectivity due to bulky isopropyl group
1x () Butyl (amide), hydroxycarbamoyl 68 181 98.9 Moderate HDAC inhibition; IC₅₀ ~150 nM for HDAC6
2j () Benzyl (amide), hydroxycarbamoyl 77 194 >99 High HDAC1/2 selectivity; IC₅₀ ~80 nM
6j () Benzyl (tetrazolyl), hydroxycarbamoyl N/A 98 >99 Dual HDAC/PARP inhibition; reduced cytotoxicity
2m () 4-Fluorobenzyl (amide) 91 185–187 >99 Enhanced metabolic stability; IC₅₀ ~50 nM for HDAC3
Key Observations:
  • Substituent Effects :
    • Bulky Groups (e.g., isopropyl, benzyl) : Improve isoform selectivity by fitting into HDAC hydrophobic pockets. For example, 2j’s benzyl group enhances HDAC1/2 binding , while the hypothetical isopropyl group in the target compound may favor HDAC6/8 inhibition.
    • Electron-Withdrawing Groups (e.g., 4-fluorobenzyl in 2m) : Increase metabolic stability and potency, as seen in 2m’s low IC₅₀ .
  • Synthetic Efficiency : Higher yields (e.g., 77% for 2j) correlate with optimized multi-component reactions, while lower yields (e.g., 68% for 1x) suggest challenges in purifying hydrophobic derivatives .

Binding Mode and Selectivity

The 3,5-dimethylbenzamide core acts as a zinc-binding group (ZBG) mimic, critical for HDAC active-site interaction. Analogs with hydroxycarbamoyl groups (e.g., 1x, 2j) show stronger Zn²⁺ chelation, enhancing inhibitory activity . Piperidine substitutions dictate isoform selectivity:

  • HDAC1/2 : Prefer smaller substituents (e.g., benzyl in 2j) .
  • HDAC6/8 : Tolerate bulkier groups (e.g., isopropyl or cyclohexyl) due to larger catalytic pockets .

Toxicity and Stability

  • Purity : All analogs exhibit >98% HPLC purity, minimizing off-target effects .
  • Metabolic Stability: Fluorinated derivatives (e.g., 2m) resist hepatic degradation better than non-halogenated analogs .

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of amides. It features a piperidine ring and an isopropyl group, which contribute to its unique biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19N2O\text{C}_{13}\text{H}_{19}\text{N}_{2}\text{O}

This compound is characterized by:

  • Piperidine ring : Contributes to its pharmacological properties.
  • Isopropyl group : Influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The mechanism involves:

  • Binding Affinity : The compound may bind to certain receptors, modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymatic pathways involved in various physiological processes.

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties.

Case Study : In a study involving animal models, the compound was administered to assess its impact on pain response and inflammation markers. Results showed a reduction in pain behavior and inflammatory cytokine levels compared to control groups, suggesting its potential use in pain management therapies .

2. Neuroprotective Effects

Another area of interest is the neuroprotective capability of this compound.

Research Findings : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural VariationBiological Activity
N-((1-methylpiperidin-4-yl)methyl)-3,5-dimethylbenzamideMethyl instead of isopropylLower analgesic activity
N-((1-propylpiperidin-4-yl)methyl)-3,5-dimethylbenzamidePropyl instead of isopropylComparable anti-inflammatory effects

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